3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functional group modifications to introduce the 2-chlorophenyl and N-cyclohexyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anti-proliferative activity and potential as cancer therapeutics.
Pyrido[2,3-d]pyrimidine derivatives: Explored for their antibacterial and antitubercular properties.
Uniqueness
3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse modifications, making it a versatile compound for various scientific applications .
Biological Activity
3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 890635-42-4
- Molecular Weight : 340.8 g/mol
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, which can disrupt various biochemical pathways.
- Receptor Modulation : The compound can modulate receptor functions, impacting cellular signaling and physiological responses.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Notably:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that compounds similar to this compound inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The presence of halogen substituents (like chlorine) enhances this activity due to increased lipophilicity and binding affinity to target proteins .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial in treating conditions like arthritis and other inflammatory diseases.
Antibacterial Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess antibacterial activity against several strains of bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is vital for its therapeutic application:
- Absorption : Due to its lipophilic nature, the compound is expected to have good absorption characteristics.
- Distribution : It likely distributes widely in tissues due to its ability to cross lipid membranes.
- Metabolism : Metabolic pathways may involve oxidation and conjugation reactions.
- Excretion : Primarily through renal pathways.
Research Findings and Case Studies
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-13-11-18(23-14-7-3-2-4-8-14)24-19(22-13)16(12-21-24)15-9-5-6-10-17(15)20/h5-6,9-12,14,23H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGGKJADZFMZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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